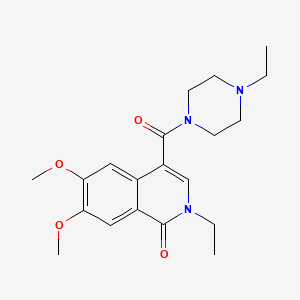

2-Ethyl-4-(4-ethylpiperazine-1-carbonyl)-6,7-dimethoxyisoquinolin-1(2H)-one

Description

This compound belongs to the isoquinolin-1(2H)-one family, characterized by a bicyclic aromatic core with fused benzene and pyridine-like rings. The structural uniqueness of this molecule arises from its 6,7-dimethoxy substitutions on the isoquinoline scaffold, a 2-ethyl group at position 2, and a 4-ethylpiperazine-1-carbonyl moiety at position 2.

Properties

Molecular Formula |

C20H27N3O4 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2-ethyl-4-(4-ethylpiperazine-1-carbonyl)-6,7-dimethoxyisoquinolin-1-one |

InChI |

InChI=1S/C20H27N3O4/c1-5-21-7-9-23(10-8-21)20(25)16-13-22(6-2)19(24)15-12-18(27-4)17(26-3)11-14(15)16/h11-13H,5-10H2,1-4H3 |

InChI Key |

HCCXKAPAFCEUHL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CN(C(=O)C3=CC(=C(C=C32)OC)OC)CC |

Origin of Product |

United States |

Biological Activity

2-Ethyl-4-(4-ethylpiperazine-1-carbonyl)-6,7-dimethoxyisoquinolin-1(2H)-one, also known by its CAS number 892266-03-4, is a compound of significant interest in medicinal chemistry. Its molecular formula is and it has been studied for various biological activities, particularly in the context of its potential therapeutic applications.

- Molecular Weight : 373.44 g/mol

- Purity : Typically ≥ 98%

| Property | Value |

|---|---|

| Molecular Formula | C20H27N3O4 |

| Molecular Weight | 373.44 g/mol |

| Purity | ≥ 98% |

The biological activity of this compound can be attributed to its structural components, particularly the isoquinoline moiety combined with the piperazine derivative. This combination enhances solubility and bioavailability, which are crucial for effective pharmacological action. The piperazine ring is known to interact with various neurotransmitter receptors and enzymes, making it a valuable scaffold in drug design.

Biological Activities

Research indicates that 2-Ethyl-4-(4-ethylpiperazine-1-carbonyl)-6,7-dimethoxyisoquinolin-1(2H)-one exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It has shown effectiveness against various cancer types, including glioblastoma and leukemia, by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, suggesting potential use as an antibacterial or antifungal agent.

- Central Nervous System Effects : Due to its interaction with piperazine derivatives, the compound may have anxiolytic and antidepressant effects. Research into its neuropharmacological profile is ongoing.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds containing the piperazine moiety:

- A study published in Medicinal Chemistry highlighted the synthesis of various piperazine derivatives and their potential as acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, indicating a role in lipid metabolism disorders .

- Another investigation focused on the anticancer properties of similar isoquinoline derivatives. Results showed significant inhibition of tumor growth in vitro and in vivo models, supporting further exploration of these compounds for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitutions

The isoquinolin-1(2H)-one core is shared across multiple analogs, but substituents significantly alter properties. Key comparisons include:

Data Tables

Table 1: Structural and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.